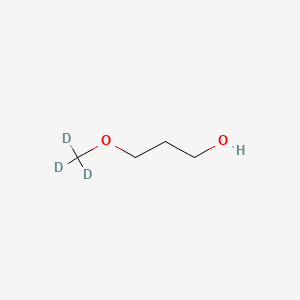
3-(Methoxy-d3)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxy-d3)-1-propanol, also known as 3-Methoxy-1-propanol-1,1,1,3,3,3-d6, is a deuterated form of 3-methoxy-1-propanol. It is a clear, colorless liquid with a molecular weight of 94.2 g/mol. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 3-(Methoxy-d3)-1-propanol is not fully understood. However, it is believed to act as a solvent, which helps to dissolve other compounds and facilitate various chemical reactions. This compound is also known to exhibit some antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be a relatively safe compound with low toxicity. This compound is metabolized in the liver and excreted in the urine. It is not known to cause any significant adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Methoxy-d3)-1-propanol has several advantages and limitations for lab experiments. One of the main advantages is its ability to act as a solvent in NMR spectroscopy, which is a powerful analytical tool used in various scientific research applications. This compound is also relatively safe and easy to handle, making it a popular choice for many researchers.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively high cost compared to other solvents. This compound is also not suitable for use in certain types of chemical reactions, which may limit its usefulness in some research applications.
Zukünftige Richtungen
There are several future directions for research on 3-(Methoxy-d3)-1-propanol. One of the main areas of focus is the development of new synthetic methods for this compound. Researchers are also interested in studying the mechanism of action and biochemical effects of this compound in more detail. Additionally, there is ongoing research into new applications for this compound in various fields, including pharmaceuticals, agrochemicals, and fragrances.
Conclusion:
In conclusion, this compound is a deuterated form of 3-methoxy-1-propanol that is widely used in scientific research. This compound is used as a solvent in NMR spectroscopy and in the synthesis of various chemical compounds. While the mechanism of action and biochemical effects of this compound are not fully understood, it is known to be a relatively safe compound with low toxicity. There are several future directions for research on this compound, including the development of new synthetic methods and the study of its mechanism of action and biochemical effects.
Synthesemethoden
The synthesis of 3-(Methoxy-d3)-1-propanol involves the reaction of deuterated methanol with propylene oxide. This reaction takes place under basic conditions, and the product is then purified through distillation. The final product is a deuterated form of 3-methoxy-1-propanol, which is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(Methoxy-d3)-1-propanol is widely used in scientific research due to its unique properties. It is commonly used as a solvent in NMR spectroscopy, which is a powerful analytical tool used to study the structure and properties of molecules. This compound is also used in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
IUPAC Name |
3-(trideuteriomethoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676021 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86013-00-5 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

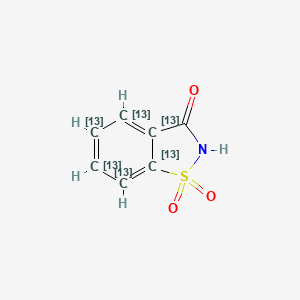
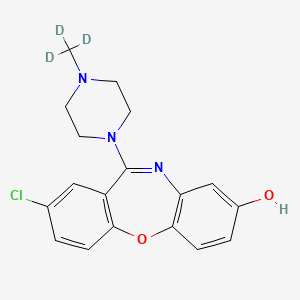


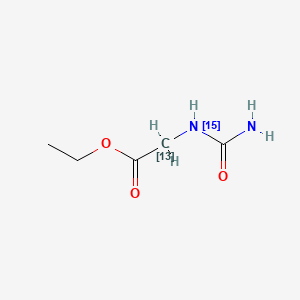




![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)
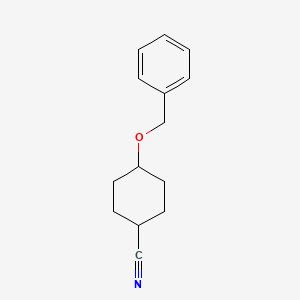
![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)
